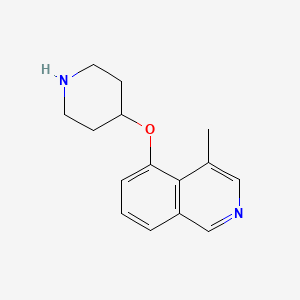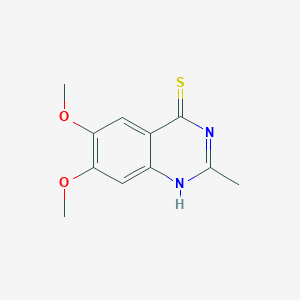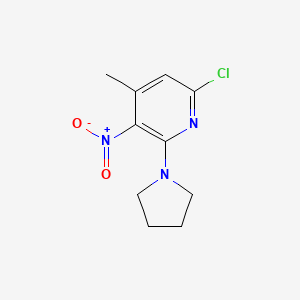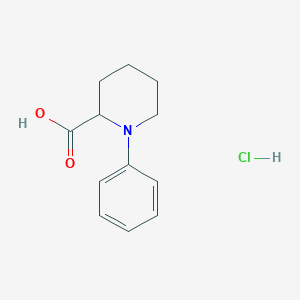
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O It is known for its unique structure, which combines a dihydrobenzofuran moiety with a piperazine ring
Preparation Methods
The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under specific conditions. One common method includes:
Reaction of 2,3-dihydrobenzofuran with piperazine: This reaction is usually carried out in the presence of a suitable solvent such as toluene or dichloromethane.
Industrial production: On an industrial scale, the synthesis may involve more efficient methods and larger reactors to produce the compound in bulk.
Chemical Reactions Analysis
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzofuran or piperazine rings are replaced with other groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine hydrochloride: This compound has a similar structure but includes a benzodioxin moiety instead of a benzofuran ring.
1-Benzo[b]thien-4-yl-piperazine hydrochloride: This compound features a benzothienyl group instead of a benzofuran ring.
5-Substituted 1-[(2,3-dihydrobenzofuran-4-yl)piperazine] derivatives: These derivatives have various substituents on the benzofuran ring, leading to different chemical and biological properties.
Each of these compounds has unique properties and applications, making this compound distinct in its own right.
Properties
CAS No. |
1188265-76-0 |
|---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-3,13H,4-9H2;1H |
InChI Key |
CPDCAWKOFMRQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11870536.png)


![Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride](/img/structure/B11870549.png)

![5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11870568.png)




![6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)


![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)
